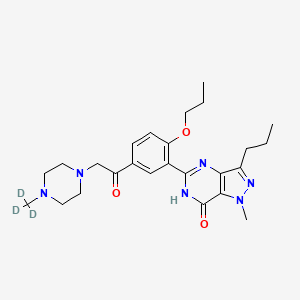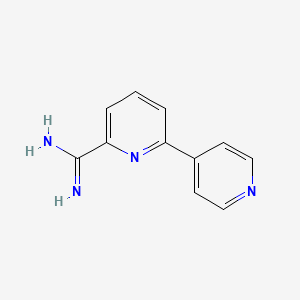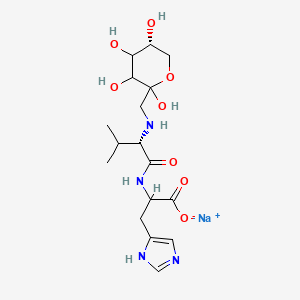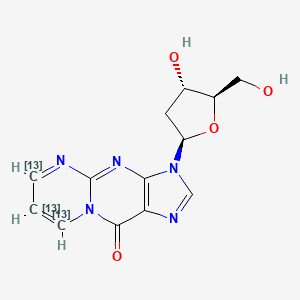![molecular formula C21H19FN8O4 B13841453 Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate](/img/structure/B13841453.png)
Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, a fluorobenzyl group, and a pyrimidine ring, making it an interesting subject for research in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Riociguat: A similar compound with a pyrazolo[3,4-b]pyridine core, used as a therapeutic agent.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with similar structural features, known for their biological activities.
Uniqueness
Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C21H19FN8O4 |
|---|---|
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
methyl N-[4-amino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-6-(methoxycarbonylamino)pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C21H19FN8O4/c1-33-20(31)25-15-16(23)26-17(27-18(15)28-21(32)34-2)14-12-7-5-9-24-19(12)30(29-14)10-11-6-3-4-8-13(11)22/h3-9H,10H2,1-2H3,(H,25,31)(H3,23,26,27,28,32) |
InChI-Schlüssel |
GCOMMTUHVWOFST-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=C(N=C(N=C1NC(=O)OC)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen](/img/structure/B13841386.png)
![2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester](/img/structure/B13841394.png)

![2-[4-(Methyloxy)-1H-indazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13841400.png)
![[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate](/img/structure/B13841403.png)
![(1R,9S,12S,15R,16E,18R,19S,21S,23R,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3S,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13841413.png)

![Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate](/img/structure/B13841437.png)


![(5R,6S)-6-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B13841476.png)
![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
